Cas no 1935547-86-6 (2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid)
2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid
- 1935547-86-6
- EN300-1139079
- 2-(2-Chloro-5-methylphenyl)-2,2-difluoroaceticacid
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- Inchi: 1S/C9H7ClF2O2/c1-5-2-3-7(10)6(4-5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)
- InChI Key: QGHVPGKNQHXOCV-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C)C=C1C(C(=O)O)(F)F
Computed Properties
- Exact Mass: 220.0102635g/mol
- Monoisotopic Mass: 220.0102635g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 37.3Ų
2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid Pricemore >>
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| Enamine | EN300-1139079-0.05g |
2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid |
1935547-86-6 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
| Enamine | EN300-1139079-0.1g |
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| Enamine | EN300-1139079-0.5g |
2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid |
1935547-86-6 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
| Enamine | EN300-1139079-1.0g |
2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid |
1935547-86-6 | 1g |
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| Enamine | EN300-1139079-2.5g |
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1935547-86-6 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
| Enamine | EN300-1139079-5.0g |
2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid |
1935547-86-6 | 5g |
$3645.0 | 2023-06-09 | ||
| Enamine | EN300-1139079-10.0g |
2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid |
1935547-86-6 | 10g |
$5405.0 | 2023-06-09 | ||
| Enamine | EN300-1139079-1g |
2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid |
1935547-86-6 | 95% | 1g |
$986.0 | 2023-10-26 | |
| Enamine | EN300-1139079-5g |
2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid |
1935547-86-6 | 95% | 5g |
$2858.0 | 2023-10-26 |
2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid
Introduction to 2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic Acid (CAS No. 1935547-86-6)
2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid, with the chemical identifier CAS No. 1935547-86-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural motif comprising a chloro-substituted aromatic ring and a difluoroacetic acid moiety, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The presence of both chloro and methyl substituents on the phenyl ring, combined with the difluoroacetic acid group, imparts distinct electronic and steric properties that make it a valuable scaffold for developing novel therapeutic agents.
The structural features of 2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid contribute to its reactivity and utility in synthetic chemistry. The chloro group serves as a versatile handle for further functionalization via nucleophilic substitution reactions, while the methyl group provides steric hindrance that can influence the binding affinity of potential drug candidates. The difluoroacetic acid moiety is particularly noteworthy, as fluorine atoms are known to enhance metabolic stability and binding interactions within biological targets. These characteristics have positioned this compound as a promising building block in the design of small-molecule inhibitors and modulators.
In recent years, there has been growing interest in the development of fluorinated compounds for their enhanced pharmacokinetic properties. The incorporation of fluorine atoms into drug molecules has been shown to improve lipophilicity, reduce metabolic degradation, and increase binding affinity to biological targets. The difluoroacetic acid group in 2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid aligns with this trend, making it a candidate for further exploration in medicinal chemistry. Researchers have leveraged this compound to synthesize derivatives with improved pharmacological profiles, targeting various therapeutic areas such as oncology, inflammation, and central nervous system disorders.
One of the most compelling aspects of 2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid is its potential in the development of enzyme inhibitors. The unique combination of substituents on the aromatic ring can be tailored to interact with specific enzymatic sites, modulating their activity. For instance, studies have explored its utility in inhibiting kinases and proteases, which are key players in many disease pathways. The ability to fine-tune the electronic properties of the molecule through strategic substitution allows for the optimization of binding interactions with target enzymes. This flexibility has made it a valuable tool for chemists seeking to develop novel inhibitors with high specificity and efficacy.
The synthesis of 2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid involves multi-step organic transformations that highlight its synthetic accessibility. Key steps include chlorination of a methyl-substituted benzene derivative followed by introduction of the difluoroacetyl group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired framework efficiently. These synthetic strategies not only showcase the compound's feasibility for large-scale production but also demonstrate its versatility as a chemical probe in drug discovery.
Recent advancements in computational chemistry have further enhanced the understanding of 2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid's behavior. Molecular modeling studies have been instrumental in predicting how modifications to its structure might affect its biological activity. By integrating experimental data with computational insights, researchers can design more effective derivatives with minimal trial-and-error experimentation. This interdisciplinary approach has accelerated the development pipeline for new drug candidates derived from this compound.
The pharmacological evaluation of 2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid and its derivatives has revealed several promising leads. In vitro assays have demonstrated inhibitory activity against various targets relevant to human health conditions such as cancer and inflammatory diseases. For example, early-stage studies indicate that certain analogs exhibit potent kinase inhibition, suggesting potential therapeutic benefits in oncology settings. Additionally, their interaction with protease enzymes has been explored for applications in managing inflammatory responses.
The future prospects for 2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid are bright, driven by ongoing research efforts aimed at expanding its utility across multiple therapeutic domains. As our understanding of fluorinated compounds evolves, new synthetic methodologies will likely emerge to further streamline access to this class of molecules. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into clinical applications.
In conclusion, 2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid (CAS No. 1935547-86-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile reactivity. Its potential as a scaffold for developing novel therapeutic agents is underscored by recent research findings demonstrating its utility in enzyme inhibition and drug discovery applications. As scientists continue to explore its pharmacological properties and synthetic possibilities,this compound is poised to play an increasingly important role in addressing unmet medical needs.
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